BENGH@ Methodological & Application

Check Availability & Pricing

Application Notes and Protocols for
GSK2795039 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: GSK2795039

Cat. No.: B607802

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK2795039 is a potent and selective small molecule inhibitor of NADPH oxidase 2 (NOX2), a
key enzyme in the production of reactive oxygen species (ROS).[1][2][3] The NOX family of
enzymes is unique in that its primary function is to generate ROS.[4] This makes NOX2 a
significant therapeutic target for diseases driven by oxidative stress and inflammation, including
neurodegenerative and cardiovascular diseases.[4][5] GSK2795039 acts as an NADPH
competitive inhibitor, binding to the gp91phox subunit of the NOX2 complex and blocking
electron transfer necessary for superoxide production.[1][6] These application notes provide
detailed protocols for utilizing GSK2795039 in cell culture to study its effects on NOX2 activity
and downstream cellular processes.

Data Presentation
Table 1: In Vitro Inhibitory Activity of GSK2795039
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Assay Type Target Species IC50 / pIC50 Reference
Cell-Free ROS )
] NOX2 Recombinant IC50: 0.269 uM [7]
Production
Cell-Free
NADPH NOX2 Recombinant IC50: 0.251 pM [7]
Depletion
Cell-Free ]
NOX2 Recombinant pIC50: ~6.0 [3]
(General)
PMA-activated
NOX2 Human (PBMCs)  pIC50: 6.60 [1]
Cellular ROS
PMA-activated
NOX2 Human (dHL-60)  pIC50: 6.74 [2]
Cellular ROS
Cell-Free ROS NOX1, NOX3, )
. Recombinant IC50: >1000 uM [7]
Production NOX4, NOX5

Table 2: Recommended Cell Culture Models and

Reagents

Cell Line

Description

Differentiation
Method

Activator of NOX2

HL-60 (Human
promyelocytic

leukemia)

Differentiates into
neutrophil-like cells
expressing functional
NOX2.

1.3% DMSO or 1 uM
All-trans retinoic acid
(ATRA) for 5-7 days.

(21181l

Phorbol 12-myristate
13-acetate (PMA) at
10-100 ng/mL.[10]

THP-1 (Human

monocytic leukemia)

Differentiates into

macrophage-like cells.

[10]

10-100 ng/mL PMA for
48-72 hours.[10][11]

PMA or
Lipopolysaccharide
(LPS).[5][12]

Used to study

PC12 (Rat neuroprotection and N/A FeSO4 and LPS to

pheochromocytoma) anti-apoptotic effects. induce apoptosis.[3]
[3]
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Signaling Pathway

The activation of NOX2 by PMA is a well-established pathway for inducing ROS production in
immune cells. PMA activates Protein Kinase C (PKC), which then phosphorylates the cytosolic
subunit p47phox.[7][13] This phosphorylation event triggers the translocation of the cytosolic
subunits (p47phox, p67phox, p40phox, and Rac) to the membrane-bound cytochrome b558,
which consists of gp91phox and p22phox. The assembled complex is then active and transfers
electrons from NADPH to molecular oxygen, generating superoxide. GSK2795039
competitively binds to the NADPH-binding site on gp91phox, preventing this electron transfer
and subsequent ROS production.[1][6]
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Caption: PMA-induced NOX2 activation and inhibition by GSK2795039.

Experimental Protocols
Preparation of GSK2795039 Stock Solution
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e Solvent Selection: GSK2795039 is soluble in dimethyl sulfoxide (DMSO). Use high-quality,
anhydrous DMSO.[1]

e Stock Concentration: Prepare a high-concentration stock solution, for example, 10 mM or 40
mg/mL.[1]

o Calculation: The molecular weight of GSK2795039 is approximately 450.45 g/mol . To
make a 10 mM stock, dissolve 4.50 mg in 1 mL of DMSO.

» Dissolution: To aid dissolution, vortex the solution and/or use sonication. Gentle warming to
37-45°C can also be applied.[1]

» Storage: Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles.
Store aliquots at -20°C or -80°C for long-term stability (up to 1 year at -80°C).[3]

Cell Culture and Differentiation
Protocol 2.1: Differentiation of HL-60 Cells
e Cell Culture: Culture HL-60 cells in RPMI-1640 medium supplemented with 10% Fetal

Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain cell density between 2x10"5
and 1x1076 cells/mL.[8]

« Initiate Differentiation: Seed HL-60 cells at a density of 2x1075 cells/mL in fresh culture
medium.

o Add Differentiation Agent: Add All-trans retinoic acid (ATRA) to a final concentration of 1 uM
or DMSO to 1.3%.[2][8]

 Incubation: Incubate the cells for 5 to 7 days at 37°C and 5% COz2. The cells will undergo
granulocytic differentiation. Monitor differentiation by observing morphological changes and
expression of surface markers like CD11b.[9]

o Use for Assays: Differentiated HL-60 (dHL-60) cells are now ready for use in NOX2 activity
assays.

Protocol 2.2: Differentiation of THP-1 Cells
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e Cell Culture: Culture THP-1 monocytes in RPMI-1640 medium with 10% FBS, 1% Penicillin-
Streptomycin, and 0.05 mM 2-mercaptoethanol. Maintain cell density below 8x1075 cells/mL.
[14]

« Initiate Differentiation: Seed THP-1 cells into the desired culture plates (e.g., 96-well plate for
ROS assays) at a density of approximately 5x1075 cells/mL.

o Add Differentiation Agent: Add PMA to a final concentration of 25-100 ng/mL.[10]

 Incubation: Incubate for 48-72 hours. The cells will adhere to the plate and adopt a larger,
more spread-out macrophage-like morphology.[14]

» Resting Phase: After incubation, gently aspirate the PMA-containing medium and wash the
adherent cells once with fresh, warm medium. Add fresh medium without PMA and rest the
cells for an additional 24 hours before performing experiments.[11]

Measurement of Cellular ROS Production

This protocol uses a fluorescent probe (e.g., H2DCFDA or Amplex Red) to detect ROS.
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Seed & Differentiate Cells
(e.g., HL-60, THP-1)
in 96-well plate

Pre-incubate with GSK2795039
(or vehicle control)
~30-60 min

:

Load cells with ROS-sensitive probe
(e.g., H2DCFDA)
~30 min in the dark

:

Stimulate with PMA
(e.g., 100 ng/mL)

Measure fluorescence kinetically
or at endpoint

(EX/Em ~495/529 nm)

Analyze Data:
Calculate % Inhibition

Click to download full resolution via product page

Caption: General workflow for measuring cellular ROS production.

+ Cell Plating: Plate differentiated HL-60 or THP-1 cells in a 96-well, black, clear-bottom plate
at a density of 5x10"4 to 1x10"5 cells per well.

« Inhibitor Pre-treatment: Remove the culture medium and replace it with a suitable assay
buffer (e.g., Hank's Balanced Salt Solution - HBSS). Add various concentrations of
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GSK2795039 (e.g., 1 nM to 100 puM) or a vehicle control (DMSO, final concentration <0.1%)
to the wells.

 Incubation: Incubate the plate for 30-60 minutes at 37°C.[4]

e Probe Loading: Add a ROS detection reagent, such as 2',7'-dichlorodihydrofluorescein
diacetate (H2DCFDA), to each well at a final concentration of 1-10 uM. Incubate for 30
minutes at 37°C, protected from light.[6][15]

o NOX2 Activation: To initiate ROS production, add PMA (final concentration ~100 ng/mL) to all
wells except for the negative control.

o Fluorescence Measurement: Immediately begin measuring fluorescence using a microplate
reader. For H2DCFDA, use an excitation wavelength of ~495 nm and an emission
wavelength of ~529 nm.[16] Measurements can be taken kinetically over 1-2 hours or as an
endpoint reading.

» Data Analysis: Subtract the background fluorescence (wells with no cells). Normalize the
fluorescence of treated wells to the vehicle-treated, PMA-stimulated control wells. Calculate
the IC50 value by plotting the percent inhibition against the log concentration of
GSK2795039.

Measurement of Oxygen Consumption Rate (OCR)

This protocol provides a general guideline for using extracellular flux analyzers (e.g., Seahorse
XF) to measure NOX2-dependent oxygen consumption.

o Cell Plating: Seed differentiated cells (e.g., dHL-60) onto a Seahorse XF cell culture
microplate at an optimized density (typically 2x1075 to 8x1075 cells/well). Allow cells to
adhere or settle.

» Plate Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight at 37°C
in a non-CO:z incubator.

o Medium Exchange: On the day of the assay, replace the culture medium in the cell plate with
pre-warmed XF assay medium. Incubate the cell plate at 37°C in a non-COz incubator for 1
hour to allow for temperature and pH equilibration.[17]
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e Inhibitor Loading: Prepare GSK2795039 and a positive control inhibitor like
Diphenyleneiodonium (DPI) in XF assay medium. Load the desired concentrations into the
appropriate injection ports of the hydrated sensor cartridge.[2]

 PMA Loading: Load PMA into a separate injection port to be added after the inhibitor.
» Assay Execution: Place the cell plate and sensor cartridge into the XF Analyzer.
o Phase 1 (Basal OCR): Measure the basal oxygen consumption rate for several cycles.

o Phase 2 (Inhibition): Inject GSK2795039 or DPI and measure OCR to see the effect of the
inhibitor on basal respiration.

o Phase 3 (NOX2 Activation): Inject PMA to stimulate NOX2-dependent oxygen
consumption. The increase in OCR after PMA injection is indicative of NOX2 activity.[4]

o Data Analysis: The instrument's software will calculate OCR values. The difference in the
PMA-induced OCR between vehicle-treated and GSK2795039-treated cells represents the
inhibition of NOX2 activity. Normalize data to cell number or protein content per well.

Conclusion

GSK2795039 is a valuable pharmacological tool for investigating the role of NOX2 in cellular
physiology and pathology. The protocols outlined above provide a framework for using this
inhibitor in common cell-based assays. Researchers should optimize parameters such as cell
density, inhibitor concentration, and incubation times for their specific cell type and
experimental design to ensure robust and reproducible results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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